molecular formula C11H12N2O4 B195993 N-formylkynurenine CAS No. 1022-31-7

N-formylkynurenine

Cat. No.: B195993
CAS No.: 1022-31-7
M. Wt: 236.22 g/mol
InChI Key: BYHJHXPTQMMKCA-UHFFFAOYSA-N
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Description

N-Formylkynurenine (NFK) is a pivotal metabolite in the kynurenine pathway (KP), the primary route for tryptophan (TRP) catabolism in mammals. It is enzymatically produced via the oxidation of TRP by indoleamine 2,3-dioxygenase 1 (IDO1), IDO2, or tryptophan 2,3-dioxygenase (TDO) . NFK spontaneously or enzymatically converts to kynurenine (KYN), which serves as a precursor for bioactive compounds like quinolinic acid (QUIN), kynurenic acid (KYNA), and 3-hydroxyanthranilic acid (3-HAA) .

NFK is implicated in diverse biological processes:

  • Immune Regulation: NFK production via IDO1 suppresses T-cell activity, contributing to immune tolerance .
  • Oxidative Stress: NFK acts as a biomarker for reactive oxygen species (ROS) generation in proteins, particularly in photosystem II (PSII) during high-light stress .

Mechanism of Action

Target of Action

N-Formylkynurenine (NFK) is an intermediate in the catabolism of tryptophan . Its primary targets are the heme dioxygenases and the photosystem II (PSII) reaction center . Heme dioxygenases convert tryptophan to NFK, a key intermediate in the kynurenine pathway of tryptophan catabolism . In PSII, NFK accumulates under conditions of high light stress .

Mode of Action

NFK is formed by a non-random, ROS-targeted mechanism . The formation of NFK is catalyzed by heme dioxygenases . This process involves a novel pathway involving a ferryl-oxo intermediate and a radical rearrangement .

Biochemical Pathways

NFK is a key intermediate in the kynurenine pathway of tryptophan catabolism . The first and rate-limiting enzymes that determine the rate of tryptophan conversion into NFK and further into kynurenine are tryptophan-2,3-dioxygenase (TDO) and indoleamine-2,3-dioxygenase (IDO) . NFK is then converted either into kynurenic acid by a kynurenine aminotransferase (KAT), anthranilic acid by kynureninase, or into kynurenine by formidase (AFMID) .

Pharmacokinetics

It is known that the conversion of tryptophan into nfk is a key step in the kynurenine pathway . This process is regulated by various enzymes, including TDO and IDO .

Result of Action

The formation of NFK results in the modification of tryptophan residues, which occurs in the CP43 and D1 core polypeptides of PSII . This modification has also been detected in other proteins, such as mitochondrial respiratory enzymes . The formation of NFK is a part of the body’s response to high light stress .

Action Environment

The action of NFK is influenced by environmental factors such as light intensity . High light intensities can lead to the accumulation of NFK in PSII . This suggests that the formation and action of NFK are part of the organism’s response to environmental stress, particularly light stress .

Biochemical Analysis

Biochemical Properties

N-formylkynurenine is formed by the action of either tryptophan 2,3-dioxygenase (TDO) mainly in the liver or indoleamine 2,3-dioxygenase (IDO) elsewhere . This compound is then hydrolyzed to kynurenine by NFK formamidase .

Cellular Effects

This compound has been shown to accumulate in photosystem II during conditions of high light stress in vitro . Reactive oxygen species (ROS) are generated under photoinhibitory conditions and induce oxidative post-translational modifications of amino acid side chains .

Molecular Mechanism

Specific modification of tryptophan residues to this compound occurs in the CP43 and D1 core polypeptides of photosystem II . The this compound modification has also been detected in other proteins, such as mitochondrial respiratory enzymes, and is formed by a non-random, ROS-targeted mechanism .

Temporal Effects in Laboratory Settings

This compound has been shown to accumulate in photosystem II during conditions of high light stress in vitro . This suggests that the effects of this compound may change over time under certain conditions, such as high light stress.

Dosage Effects in Animal Models

While specific studies on the dosage effects of this compound in animal models are limited, it’s known that kynurenine pathway metabolites, which include this compound, can have significant effects on various biological systems .

Metabolic Pathways

This compound is an intermediate in the catabolism of tryptophan . It is a formylated derivative of kynurenine . The formation of this compound is catalyzed by heme dioxygenases .

Transport and Distribution

While specific information on the transport and distribution of this compound within cells and tissues is limited, it’s known that 60% of all tryptophan metabolites present in the CNS are transported from the peripheral tissues, especially from the liver via the circulatory system .

Biological Activity

N-formylkynurenine (NFK) is a compound derived from the oxidation of tryptophan, an essential amino acid. It plays a crucial role in various biological processes, particularly within the kynurenine pathway, which is significant for tryptophan metabolism and is linked to several physiological and pathological conditions. This article explores the biological activity of this compound, highlighting its formation, detection methods, and implications in health and disease.

Formation and Metabolism

NFK is primarily formed through the action of enzymes such as indoleamine 2,3-dioxygenase (IDO) and heme dioxygenases, which catalyze the oxidation of L-tryptophan. This process is significant because it represents the first step in the kynurenine pathway, leading to the production of various metabolites that are involved in neurotransmission, immune response, and oxidative stress management.

Key Reactions Involving this compound

Reaction Enzyme Product
L-Tryptophan + O₂ → this compoundHeme dioxygenaseThis compound
This compound → Kynurenine + NH₃KynureninaseKynurenine

The conversion of NFK to kynurenine is catalyzed by kynureninase, which highlights its role as an intermediate in tryptophan catabolism .

Detection Methods

Detection of this compound in biological samples has been achieved through various analytical techniques:

  • Mass Spectrometry : Utilized for quantifying NFK levels in oxidized proteins, confirming its formation under oxidative stress conditions .
  • Immunological Techniques : Polyclonal antibodies have been developed for the specific detection of NFK in protein samples, allowing researchers to assess its presence in various biological contexts .
  • Spectroscopic Methods : Ultraviolet-visible absorption and resonance Raman spectroscopy have been employed to characterize NFK and observe its behavior under different light conditions .

Role in Oxidative Stress

This compound has been implicated as a marker for oxidative stress. Its production increases significantly under conditions of high light stress in photosynthetic organisms, indicating its potential role in photoinhibition and cellular damage due to reactive oxygen species (ROS) . The accumulation of NFK correlates with decreased photosynthetic efficiency, suggesting that it may serve as a protective mechanism against oxidative damage.

Influence on Immune Function

The kynurenine pathway, including NFK, is closely associated with immune responses. Elevated levels of kynurenine metabolites have been linked to chronic inflammation and autoimmune diseases. For instance, long-term exposure to particulate matter has been shown to alter kynurenine pathway metabolites significantly, indicating a potential mechanism by which environmental stressors can influence immune function and disease susceptibility .

Case Studies

  • High Light Stress in Photosystem II : Research demonstrated that under high light conditions, the yield of NFK increased twofold while the steady-state rate of oxygen evolution decreased significantly. This suggests that NFK may play a role in photoinhibition processes within photosynthetic organisms .
  • Kynurenine Pathway Alterations Due to Environmental Factors : A study analyzing long-term exposure to PM2.5 and PM10 found significant increases in multiple kynurenine pathway metabolites, including NFK. This disruption was associated with inflammatory responses and highlights the importance of monitoring these metabolites in environmental health studies .

Scientific Research Applications

N-formylkynurenine plays a role in neurobiology, particularly concerning neurodegenerative diseases.

Case Study: Neuroprotective Properties

  • Research indicates that NFK may influence neuroprotective mechanisms. It is suggested that NFK can modulate the activity of the aryl hydrocarbon receptor, which is implicated in neuroinflammation and neurodegeneration. Elevated levels of NFK have been associated with protective responses against excitotoxicity in neuronal cells, highlighting its potential therapeutic implications .

Data Table: Neurobiological Effects of this compound

EffectMechanism of ActionImplications
NeuroprotectionModulation of aryl hydrocarbon receptorPotential treatment for neurodegeneration
Regulation of inflammationInteraction with immune pathwaysMay reduce neuroinflammatory responses

Environmental Applications

This compound also has implications in environmental science, particularly regarding oxidative stress responses in plants.

Case Study: Light-Induced Modifications in Photosystem II

  • A study demonstrated that NFK accumulates in Photosystem II (PSII) under light stress conditions, serving as an oxidative modification signal. This modification correlates with decreased oxygen-evolving activity, indicating that NFK may play a role in plant stress responses and repair mechanisms .

Data Table: Role of this compound in Plant Stress Responses

ConditionObserved EffectProposed Role
High light illuminationIncreased accumulation of NFKSignal for damage and repair
Oxidative stressModification of PSII componentsIndication of cellular stress

Chemical Reactions Analysis

Chemical Reactions of N'-Formylkynurenine

  • Formation NFK is created through the oxidation of tryptophan residues by reactive oxygen species (ROS). ROS interact with tryptophan, yielding radicals and other intermediates that rearrange into NFK and kynurenine. Tryptophan radical reacts with superoxide or molecular oxygen to form tryptophan hydroperoxide, which rearranges into NFK and kynurenine. Singlet oxygen or ozone can react directly with tryptophan to form NFK and kynurenine .
  • Hydrolysis N-formyl-L-kynurenine can be hydrolyzed to L-kynurenine through the action of kynurenine formamidase . N formyl L kynurenine+H2Oformate+L kynurenine\text{N formyl L kynurenine}+H_2O\rightarrow \text{formate}+\text{L kynurenine}
  • Conversion NFK can be converted into formylanthranilic acid and L-alanine, a reaction catalyzed by kynureninase .
  • Fluorophore Formation NFK can react with cyclic amines to produce fluorophores.

Enzymes Involved in N'-Formylkynurenine Metabolism

Several enzymes play a role in NFK metabolism :

EnzymeFunction
Tryptophan 2,3-dioxygenaseBiosynthesizes N'-formylkynurenine from L-tryptophan .
KynureninaseCatalyzes the cleavage of L-kynurenine and L-3-hydroxykynurenine into anthranilic acid and 3-hydroxyanthranilic acid, respectively. It also catalyzes the conversion of N'-formylkynurenine into formylanthranilic acid and L-alanine .
Kynurenine FormamidaseCatalyzes the hydrolysis of N-formyl-L-kynurenine to L-kynurenine, which is the second step in the kynurenine pathway of tryptophan degradation .
Indoleamine 2,3-dioxygenase 1Catalyzes the cleavage of the pyrrole ring of tryptophan and incorporates both atoms of a molecule of oxygen .

Role in Tryptophan Catabolism and Other Metabolic Pathways

NFK is an intermediate in the catabolism of tryptophan . In yeast, NFK is involved in the NAD metabolism pathway . Heme dioxygenases catalyze the oxidation of L-tryptophan to this compound (NFK), which is the first and rate-limiting step in tryptophan catabolism .

This compound and Oxidative Stress

NFK is formed from the reaction of tryptophan with singlet oxygen, which can be produced under high light stress . NFK can be used as a marker of high light stress .

Comparison with Similar Compounds

Comparison with Structurally and Functionally Related Compounds

Key Metabolites in the Kynurenine Pathway

The KP generates multiple metabolites with distinct roles. Below is a comparative analysis (Table 1):

Compound Molecular Formula Molecular Weight Key Enzymes Involved Biological Roles References
N-Formylkynurenine C₁₁H₁₂N₂O₄ 236.22 IDO1, IDO2, TDO Immune modulation, ROS marker, precursor to KYN
Kynurenine (KYN) C₁₀H₁₂N₂O₃ 208.21 Kynureninase Precursor to neuroactive metabolites (e.g., QUIN, KYNA), regulates glutamate receptors
Kynurenic Acid (KYNA) C₁₀H₇NO₃ 189.17 Kynurenine aminotransferases Neuroprotective: antagonizes NMDA/AMPA receptors, antioxidant
Quinolinic Acid (QUIN) C₇H₅NO₄ 167.12 3-Hydroxyanthranilic acid oxidase Neurotoxic: activates NMDA receptors, precursor to NAD+
3-Hydroxyanthranilic Acid (3-HAA) C₇H₇NO₃ 153.14 3-Hydroxyanthranilate 3,4-dioxygenase Immunomodulatory: induces T-cell apoptosis, antioxidant

Oxidized Tryptophan Derivatives

Tryptophan oxidation via non-enzymatic pathways (e.g., Fenton/Udenfriend reactions) yields structurally distinct products:

  • Hydroxytryptophans (4-, 5-, 6-, 7-OH-TRP) : Formed alongside NFK during TRP hydroxylation. Unlike NFK, these retain the indole ring with added hydroxyl groups, altering receptor binding properties .
  • Oxindole-3-alanine : Produced in parallel with NFK during TRP radiolysis. It lacks the formyl group and is associated with protein crosslinking .

Functional Distinctions

  • Immune Modulation : NFK and 3-HAA suppress T-cell activity, whereas KYNA has minimal direct immune effects .
  • Neuroactivity: KYNA is neuroprotective, while QUIN is excitotoxic.
  • Diagnostic Utility: NFK is uniquely elevated in RCC and dementia, unlike KYN or QUIN, which are more broadly associated with inflammation .

Mechanistic Insights and Research Findings

Enzymatic vs. Non-Enzymatic Production

  • Enzymatic : IDO1/TDO-mediated NFK production is tightly regulated by cytokines (e.g., IFN-γ) and heme availability .
  • Non-Enzymatic: NFK forms during oxidative stress via ROS-mediated TRP oxidation, as seen in PSII damage and myeloperoxidase reactions .

Structural Determinants

  • The N-formyl group in NFK distinguishes it from KYN and hydroxytryptophans. This group enhances its stability in mass spectrometry workflows, making it a reliable biomarker .
  • Optical Properties : NFK’s unique Raman signal allows spatial mapping of ROS damage sites in proteins, a feature absent in other KP metabolites .

Clinical Relevance

  • Cancer : NFK levels in urine are 2.07-fold higher in RCC patients vs. benign controls (AUC = 0.808 in ROC analysis) .
  • Neurodegeneration : NFK fluorescence in saliva correlates with dementia severity (p < 0.001) and inversely with glutathione (GSH) levels, linking it to oxidative stress .

Properties

IUPAC Name

2-amino-4-(2-formamidophenyl)-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C11H12N2O4/c12-8(11(16)17)5-10(15)7-3-1-2-4-9(7)13-6-14/h1-4,6,8H,5,12H2,(H,13,14)(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYHJHXPTQMMKCA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)CC(C(=O)O)N)NC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10862515
Record name N'-Formylkynurenine
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Molecular Weight

236.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Solid
Record name N'-Formylkynurenine
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CAS No.

1022-31-7, 3978-11-8
Record name N-Formylkynurenine
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Record name N'-Formylkynurenine
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Record name FORMYLKYNURENINE, (±)-
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Record name N'-Formylkynurenine
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Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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